molecular formula C7H2Cl2F3NO2 B1323508 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid CAS No. 503437-19-2

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid

Cat. No. B1323508
M. Wt: 259.99 g/mol
InChI Key: PZBCYMXYIZQNFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid is a trifluoromethyl-containing aromatic compound with unique biological activity . It can be used as a precursor material for the preparation of other pesticides or medicines . It is a key intermediate of flonicamid, a highly effective insecticide .


Synthesis Analysis

The synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid involves adding 5g (0.0192mol) of the compound to a 100mL three-necked flask, along with 0.3g of 10% Pd/C (water content 63.45%), 5.25g (0.0389mol) CH3COONa·3H2O, and 20mL ethanol . After stirring and dissolving, nitrogen is replaced 3 times to discharge air, and after hydrogen replacement 2 times, the reaction is stirred at room temperature for 8h under a hydrogen atmosphere until no hydrogen is absorbed to complete the reaction .


Molecular Structure Analysis

The molecular formula of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid is C7H2Cl2F3NO2 . The IUPAC name is 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid . The SMILES representation is C1=C(C(=C(N=C1Cl)Cl)C(=O)O)C(F)(F)F .


Physical And Chemical Properties Analysis

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid is a beige solid . It has a molecular weight of 260 .

Scientific Research Applications

Agrochemical Industry

  • Summary of Application : 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical ingredients . The major use of these derivatives is in the protection of crops from pests .
  • Results or Outcomes : The results indicate that these compounds have been effective in protecting crops from pests .

Pharmaceutical Industry

  • Summary of Application : Trifluoromethylpyridines, synthesized using 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid, are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
  • Results or Outcomes : The results indicate that these compounds have been effective in their respective applications, as evidenced by the market approval of several products .

Synthesis of Pyridine Carboxamides and Pyrazolylcarboxanilides

  • Summary of Application : 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid can be used to prepare pyridine carboxamides as palm site inhibitors of HCV NS5B polymerase. It can also be used to synthesize pyrazolylcarboxanilides as Ca2+ release-activated Ca2+ (CRAC) channel inhibitors .
  • Results or Outcomes : The results indicate that these compounds have been effective in their respective applications .

Synthesis of Fipronil

  • Summary of Application : Fipronil is a heavily substituted pyrazole-based heterocycle, a well-known and extremely effective parasiticide used for both agricultural and non-agricultural purposes . It is effective against a host of crop insect pests, including grasshoppers, boll weevils, rice insects, termites, house flies, fruit flies, and thrips .
  • Methods of Application : The synthesis of fipronil involves halogenation, reaction with polar groups, diazotization, and reaction with cyanoalkyl propionate and ammonia .
  • Results or Outcomes : Fipronil has been found to be a highly effective broad-spectrum insecticide widely used for fruits, vegetables, coffee, rice, and other crops, as well as for seed treatment and soil injection .

Agricultural Use

  • Summary of Application : 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid can be used as an intermediate in the production of pesticides and herbicides .
  • Results or Outcomes : The results indicate that these compounds have been effective in their respective applications .

Chemical Synthesis

  • Summary of Application : This compound can be used in some reactions in organic synthesis, such as esterification reactions and nucleophilic substitution reactions .
  • Results or Outcomes : The results indicate that these compounds have been effective in their respective applications .

Safety And Hazards

The compound is classified as a combustible liquid and is harmful if swallowed or inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

Future Directions

Trifluoromethylpyridine (TFMP) derivatives, including 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid, have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3NO2/c8-3-1-2(7(10,11)12)4(6(14)15)5(9)13-3/h1H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBCYMXYIZQNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620591
Record name 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid

CAS RN

503437-19-2
Record name 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of NaNO2 (9.59 g, 139 mmol) in water (95 mL) was added slowly to a solution of commercially available (Oakwood) 2,6-dichloro-4-(trifluoromethyl)nicotinamide (20.0 g, 77 mmol) in conc. H2SO4 resulting in evolution of heat and brown gas. The mixture was stirred at room temperature for 15 min, and then heated to 60° C. for 18 h. The solution was cooled to 0° C. and then water (15 mL) was added. The resulting mixture was extracted with Et2O (3×) and the combined organic extracts were dried over MgSO4 and concentrated in vacuo. The residue was triturated with hexanes and vacuum-filtered to afford 2,6-dichloro-4-(trifluoromethyl)nicotinic acid (19 g, 95%) as an off-white solid: Rf=0.30 (9:1 CH2Cl2:MeOH), 1H-NMR (d6-DMSO, 300 MHz) δ8.18 (s, 1H).
Name
Quantity
9.59 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.